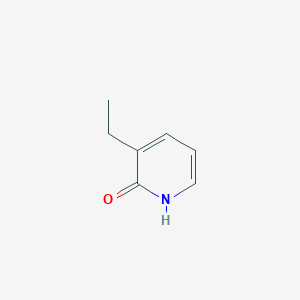![molecular formula C10H10ClN3 B1337705 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline CAS No. 895930-04-8](/img/structure/B1337705.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline” is a compound that belongs to the class of pyrazoles, which are five-membered heterocycles . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of numerous methodologies . Pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole nucleus in different structures, leading to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Scientific Research Applications
Antitubercular Agent Development
The pyrazole moiety, which is part of the compound “3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline”, has been explored for its potential in antitubercular therapy. Compound VIII, a derivative with a similar structure, was designed through in silico methods and evaluated experimentally for its anti-tubercular properties .
Multicomponent Synthesis Methods
Pyrazole derivatives have been synthesized using one-pot, multicomponent methods starting from primary alcohols. This approach could potentially be applied to synthesize derivatives of “3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline” for various applications .
Antimalarial Activity
Compounds bearing the pyrazole group have been reported to exhibit antimalarial activity. A study reported the synthesis of a compound structurally related to “3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline” and its subsequent evaluation for antimalarial efficacy .
Antileishmanial and Antimalarial Evaluation
Pyrazole-bearing compounds are recognized for their pharmacological effects, including antileishmanial and antimalarial activities. Hydrazine-coupled pyrazoles have been synthesized and assessed for these activities, suggesting potential research applications for “3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline” in this field .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
The diverse biological activities of pyrazole derivatives suggest that they can induce a variety of molecular and cellular effects .
Future Directions
Pyrazoles and their derivatives continue to attract the attention of many researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on the development of new synthesis methods, the exploration of novel biological activities, and the design of more potent and selective pyrazole-based therapeutic agents .
properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPQLTNNMJBPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



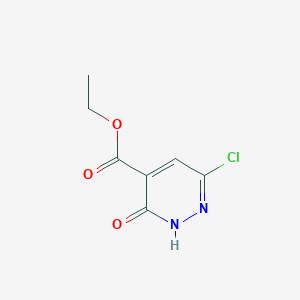
![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

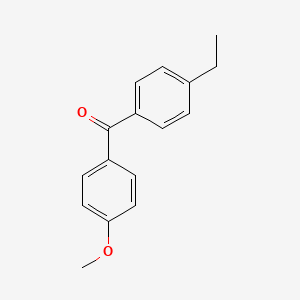
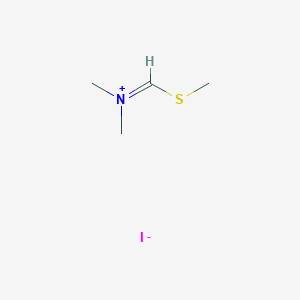

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)
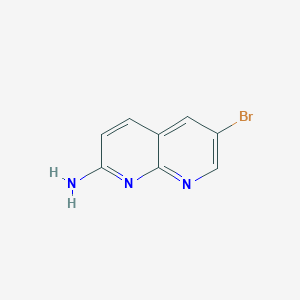
![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)
